L-Isoleucinhydrochlorid

Übersicht

Beschreibung

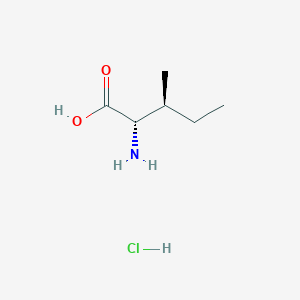

L-Isoleucine hydrochloride: is a hydrochloride salt form of L-isoleucine, an essential branched-chain amino acid. L-isoleucine is crucial for protein synthesis and various metabolic functions in the human body. It is classified as a non-polar, uncharged, branched-chain, aliphatic amino acid. L-isoleucine hydrochloride is often used in biochemical research and as a dietary supplement due to its role in muscle metabolism and immune function .

Wissenschaftliche Forschungsanwendungen

Chemistry: L-isoleucine hydrochloride is used as a standard in chromatographic analysis and as a reagent in peptide synthesis .

Biology: In biological research, L-isoleucine hydrochloride is used to study protein synthesis, enzyme activity, and metabolic pathways .

Medicine: L-isoleucine hydrochloride is used in medical research to investigate its role in muscle metabolism, immune function, and its potential therapeutic effects in conditions such as muscle wasting and metabolic disorders .

Industry: In the food and pharmaceutical industries, L-isoleucine hydrochloride is used as a dietary supplement and as an ingredient in parenteral nutrition solutions .

Wirkmechanismus

Target of Action

L-Isoleucine, a branched-chain amino acid (BCAA), primarily targets proteins in the body. It is an essential component in the biosynthesis of proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .

Mode of Action

L-Isoleucine interacts with its targets by being incorporated into proteins during protein synthesis. It also plays a role in the regulation of blood sugar levels by promoting glucose uptake and utilization in muscle cells . Furthermore, it is involved in hemoglobin synthesis, which is vital for oxygen transport in the body .

Biochemical Pathways

L-Isoleucine is involved in several biochemical pathways. In plants and microorganisms, it is synthesized from pyruvate and alpha-ketobutyrate . In humans, it is metabolized in a series of reactions known as the BCAA catabolic pathway . After transamination with alpha-ketoglutarate, the carbon skeleton of isoleucine is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate, which can be converted into oxaloacetate for gluconeogenesis .

Pharmacokinetics

It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine .

Result of Action

The action of L-Isoleucine results in several molecular and cellular effects. It contributes to the structure and function of proteins, including enzymes, antibodies, and signaling molecules. It also plays a role in regulating blood sugar levels and energy production . In addition, it may have antihepatic encephalopathy activity and anticatabolic activity .

Action Environment

The action of L-Isoleucine can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can affect its metabolism

Biochemische Analyse

Biochemical Properties

L-Isoleucine Hydrochloride interacts with various enzymes and proteins in the body. For instance, it is a substrate for the enzyme L-isoleucine-4-dioxygenase, which converts isoleucine into (2S,3R,4S)-4-hydroxyisoleucine . This interaction is crucial for the management of diabetes mellitus and reducing total cholesterol levels in the body .

Cellular Effects

L-Isoleucine Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It provides a source of nitrogen for transport to the liver and kidney . It also plays a role in the induction of apoptosis upon deprivation of isoleucine and other amino acids in cultured cells .

Molecular Mechanism

At the molecular level, L-Isoleucine Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is involved in the biosynthesis of threonine through the formation of α-ketobutyrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Isoleucine Hydrochloride change over time. It has been observed to have high stability and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

L-Isoleucine Hydrochloride is involved in several metabolic pathways. It is degraded to acetyl CoA and propionyl CoA, indicating its involvement in energy metabolism . It also interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

L-Isoleucine Hydrochloride is transported and distributed within cells and tissues through various mechanisms. While the specific transporters or binding proteins it interacts with are yet to be fully identified, it is known that the compound plays a significant role in cellular processes .

Subcellular Localization

It is known that the compound plays a significant role in various cellular compartments and organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-isoleucine hydrochloride can be synthesized by reacting L-isoleucine with hydrochloric acid. The reaction typically involves dissolving L-isoleucine in water and adding hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline form of L-isoleucine hydrochloride .

Industrial Production Methods: Industrial production of L-isoleucine hydrochloride often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. The microorganisms are genetically engineered to overproduce L-isoleucine, which is then extracted and converted to its hydrochloride salt form through acid-base reactions .

Analyse Chemischer Reaktionen

Types of Reactions: L-isoleucine hydrochloride undergoes various chemical reactions, including:

Oxidation: L-isoleucine can be oxidized to form keto acids.

Reduction: Reduction reactions can convert keto acids back to L-isoleucine.

Substitution: Substitution reactions can occur at the amino group or the carboxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Keto acids such as 2-keto-3-methylvaleric acid.

Reduction: L-isoleucine.

Substitution: Various derivatives of L-isoleucine depending on the substituents used.

Vergleich Mit ähnlichen Verbindungen

L-Leucine: Another branched-chain amino acid with similar metabolic functions but differs in its side chain structure.

Uniqueness: L-isoleucine hydrochloride is unique due to its specific role in muscle metabolism and immune function. It is essential for protein synthesis and energy production, making it a critical component in various physiological processes .

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKVTQSWZCBVSL-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584089 | |

| Record name | L-Isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17694-98-3 | |

| Record name | L-Isoleucine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of L-Isoleucine hydrochloride monohydrate?

A1: L-Isoleucine hydrochloride monohydrate (L-Ile.H2O.HCl) crystallizes in an orthorhombic structure at room temperature (298 K). Rietveld refinement of X-ray diffraction (XRD) data revealed the following lattice parameters: a = 5.873(3) Å, b = 24.814(4) Å, and c = 6.873(5) Å. []

Q2: How does temperature affect the stability of L-Isoleucine hydrochloride monohydrate?

A2: L-Isoleucine hydrochloride monohydrate exhibits limited thermal stability. Thermal analysis revealed four distinct decomposition stages occurring between 328 K and 480 K. These stages are attributed to the loss of water molecules (desolvation), loss of crystallization water, and ultimately, decomposition of L-Ile.HCl itself. []

Q3: Can the L-Isoleucine hydrochloride monohydrate structure undergo phase transformations?

A3: Yes, heating L-Ile.H2O.HCl to 413 K for an extended period (32 hours) induces an irreversible phase transformation. This transformation, confirmed by temperature-dependent XRD measurements, involves the loss of both water and chlorine atoms. Importantly, the amino acid carbon chain remains intact throughout the transformation, ultimately leaving only the precursor amino acid. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)

![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)